molecular formula C27H23N3O5S B13111317 Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 624726-71-2

Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B13111317
CAS No.: 624726-71-2
M. Wt: 501.6 g/mol
InChI Key: LVQFNMYLFBFDRJ-XTQSDGFTSA-N
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Description

Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an indolinone moiety, a thiazolopyrimidine ring, and an ester functional group, making it a unique and potentially bioactive molecule.

Preparation Methods

The synthesis of Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Scientific Research Applications

Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets in cells. The compound is known to activate procaspase-3, leading to the induction of apoptosis in cancer cells . This activation involves the cleavage of procaspase-3 to its active form, caspase-3, which then triggers a cascade of proteolytic events resulting in cell death .

Comparison with Similar Compounds

Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these structural features, which contribute to its diverse biological activities and potential as a drug candidate.

Properties

CAS No.

624726-71-2

Molecular Formula

C27H23N3O5S

Molecular Weight

501.6 g/mol

IUPAC Name

ethyl (2E)-2-(1-acetyl-2-oxoindol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H23N3O5S/c1-5-35-26(34)20-15(3)28-27-30(22(20)17-12-10-14(2)11-13-17)25(33)23(36-27)21-18-8-6-7-9-19(18)29(16(4)31)24(21)32/h6-13,22H,5H2,1-4H3/b23-21+

InChI Key

LVQFNMYLFBFDRJ-XTQSDGFTSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)/C(=C\4/C5=CC=CC=C5N(C4=O)C(=O)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)C(=C4C5=CC=CC=C5N(C4=O)C(=O)C)S2)C

Origin of Product

United States

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